(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol
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Overview
Description
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a sugar moiety, making it a nucleoside analog. Nucleoside analogs are crucial in medicinal chemistry, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: This involves the construction of the purine ring system through cyclization reactions.
Attachment of the Sugar Moiety: The sugar moiety is introduced via glycosylation reactions, where the purine base is linked to a protected sugar derivative.
Deprotection and Functionalization: The final steps involve deprotection of the sugar moiety and functionalization to introduce the hydroxymethyl and amino groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can be used to introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol is studied for its role in nucleic acid metabolism. It can act as a substrate or inhibitor for various enzymes involved in DNA and RNA synthesis.
Medicine
In medicine, this compound is of interest due to its potential antiviral and anticancer properties. Nucleoside analogs are known to interfere with viral replication and cancer cell proliferation, making them valuable in therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell growth. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer therapy.
Uniqueness
What sets (2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol apart is its specific structural features, such as the hydroxymethyl and amino groups, which confer unique chemical and biological properties. These features make it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C15H21N5O5 |
---|---|
Molecular Weight |
351.36 g/mol |
IUPAC Name |
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+/t9-,11+,12?,15-/m1/s1 |
InChI Key |
GOSWTRUMMSCNCW-JYIHLJFBSA-N |
Isomeric SMILES |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)/CO |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
Origin of Product |
United States |
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